molecular formula C14H19N3O3 B2812366 (E)-N'-hexylidene-2-(4-nitrophenyl)acetohydrazide CAS No. 328556-47-4

(E)-N'-hexylidene-2-(4-nitrophenyl)acetohydrazide

Cat. No.: B2812366
CAS No.: 328556-47-4
M. Wt: 277.324
InChI Key: JUZDXRLZLLZKOB-XNTDXEJSSA-N
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Description

(E)-N’-hexylidene-2-(4-nitrophenyl)acetohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-hexylidene-2-(4-nitrophenyl)acetohydrazide typically involves the condensation reaction between hexanal and 2-(4-nitrophenyl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for (E)-N’-hexylidene-2-(4-nitrophenyl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-hexylidene-2-(4-nitrophenyl)acetohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Oxidation: The hydrazone linkage can be oxidized to form the corresponding azine or other oxidation products.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the hydrazone nitrogen.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Reduction: 2-(4-aminophenyl)acetohydrazide.

    Oxidation: Corresponding azine or other oxidized derivatives.

    Substitution: Various substituted hydrazones depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (E)-N’-hexylidene-2-(4-nitrophenyl)acetohydrazide is used as a building block for the synthesis of more complex molecules. Its hydrazone functionality makes it a versatile intermediate in organic synthesis.

Biology

Medicine

In medicinal chemistry, (E)-N’-hexylidene-2-(4-nitrophenyl)acetohydrazide is explored for its potential as a pharmacophore in the design of new drugs. Its structural features make it a candidate for developing inhibitors of specific enzymes or receptors.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-(4-nitrophenyl)acetohydrazide: Lacks the hexylidene group, making it less hydrophobic.

    N’-benzylidene-2-(4-nitrophenyl)acetohydrazide: Contains a benzylidene group instead of a hexylidene group, affecting its reactivity and solubility.

    N’-hexylidene-2-(4-aminophenyl)acetohydrazide: The nitro group is reduced to an amino group, altering its electronic properties.

Uniqueness

(E)-N’-hexylidene-2-(4-nitrophenyl)acetohydrazide is unique due to the presence of both a hydrophobic hexylidene group and a nitrophenyl group. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[(E)-hexylideneamino]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-2-3-4-5-10-15-16-14(18)11-12-6-8-13(9-7-12)17(19)20/h6-10H,2-5,11H2,1H3,(H,16,18)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZDXRLZLLZKOB-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=NNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=N/NC(=O)CC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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